molecular formula C13H17NO3 B13957018 3-Isopropyl-5-(phenoxymethyl)-2-oxazolidinone

3-Isopropyl-5-(phenoxymethyl)-2-oxazolidinone

Cat. No.: B13957018
M. Wt: 235.28 g/mol
InChI Key: MXVRQYRDTPBYJX-UHFFFAOYSA-N
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Description

3-isopropyl-5-(phenoxymethyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopropyl-5-(phenoxymethyl)oxazolidin-2-one typically involves the chloromethylation of the aromatic ring using hydrochloric acid and paraformaldehyde, followed by a Williamson ether synthesis employing metallic sodium . The resultant oxazolidine ring is then cleaved by alkaline hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-isopropyl-5-(phenoxymethyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the oxazolidinone ring or the substituents attached to it.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazolidinones and their derivatives, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

3-isopropyl-5-(phenoxymethyl)oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its role in the development of new therapeutic agents, particularly antibiotics.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-isopropyl-5-(phenoxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets. The compound can inhibit bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of functional proteins. This action is similar to other oxazolidinone antibiotics, which target the 50S subunit of the bacterial ribosome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-isopropyl-5-(phenoxymethyl)oxazolidin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its phenoxymethyl group and isopropyl substituent contribute to its unique properties compared to other oxazolidinones .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

5-(phenoxymethyl)-3-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H17NO3/c1-10(2)14-8-12(17-13(14)15)9-16-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3

InChI Key

MXVRQYRDTPBYJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(OC1=O)COC2=CC=CC=C2

Origin of Product

United States

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